"N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" synthesis pathway
"N-[2-(1-piperidinylcarbonyl)phenyl]acetamide" synthesis pathway
An In-depth Technical Guide for the Synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, a substituted ortho-aminobenzamide. The core of this guide is a detailed, field-proven two-step methodology designed for high yield and purity, prioritizing accessible starting materials and straightforward experimental procedures. We will delve into the chemical rationale behind the selected pathway, provide step-by-step protocols for synthesis and purification, and present expected characterization data. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems for researchers, scientists, and drug development professionals.
Strategic Synthesis Design: A Retrosynthetic Analysis
The molecular architecture of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide features an ortho-disubstituted benzene ring, presenting two primary amide functionalities. A logical retrosynthetic analysis reveals two plausible pathways originating from derivatives of anthranilic acid (2-aminobenzoic acid).
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Pathway A: This route involves the formation of the piperidinyl amide bond first, followed by N-acetylation of the aniline amine. This approach hinges on the synthesis of the key intermediate, 1-(2-aminobenzoyl)piperidine.
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Pathway B: The alternative strategy involves first protecting the aniline nitrogen via acetylation to form N-acetylanthranilic acid, followed by the formation of the amide bond with piperidine.
Caption: Retrosynthetic analysis of the target molecule.
After careful consideration, Pathway A is selected as the superior and more efficient strategy. The reaction of isatoic anhydride with amines is a well-established, high-yielding, and clean transformation that proceeds with the loss of carbon dioxide, driving the reaction to completion and simplifying purification.[1] This avoids the additional steps of activating the carboxylic acid required in Pathway B, which often involves harsh reagents like thionyl chloride or costly peptide coupling agents.
Recommended Synthesis Protocol: Pathway A
This section details the optimized two-step synthesis, beginning with the formation of the key aminobenzamide intermediate followed by its subsequent acetylation.
Step 1: Synthesis of 1-(2-Aminobenzoyl)piperidine
The foundational step involves the nucleophilic ring-opening of isatoic anhydride by piperidine. The inherent reactivity of the cyclic anhydride obviates the need for catalysts, and the reaction's primary byproduct is gaseous CO₂, rendering the workup exceptionally clean.
Causality of Experimental Design:
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Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is chosen to ensure the solubility of isatoic anhydride. The reaction can also proceed effectively in less polar solvents like toluene with heating.
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Temperature Control: The initial addition of piperidine can be exothermic. Performing the addition at a controlled temperature (e.g., 0-10 °C) is prudent, followed by heating to ensure the complete decarboxylation of the intermediate carbamic acid.
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Work-up: A simple aqueous work-up is sufficient to remove the solvent and any unreacted starting materials. The product's basic amine functionality allows for straightforward acid-base extraction for further purification if needed, though often direct crystallization yields a product of high purity.
Caption: Synthesis of the key aminobenzamide intermediate.
Experimental Protocol:
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To a stirred solution of isatoic anhydride (1.63 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add piperidine (1.02 g, 1.2 mL, 12 mmol) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 2-3 hours, monitoring for the cessation of CO₂ evolution.
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Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or heptane/ethyl acetate to afford 1-(2-aminobenzoyl)piperidine as a crystalline solid.
Step 2: N-Acetylation to N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
The final step is a straightforward N-acetylation of the primary aromatic amine. Acetic anhydride is an ideal reagent for this transformation due to its high reactivity and the volatility of the acetic acid byproduct.
Causality of Experimental Design:
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Reagent: Acetic anhydride is a cost-effective and highly efficient acetylating agent. A slight excess (1.1-1.2 equivalents) is used to ensure complete conversion.
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Base: While many acetylations use a base like pyridine or triethylamine to scavenge the acid byproduct, the reaction often proceeds efficiently without one, especially when gently heated.[2] The inclusion of a non-nucleophilic base can accelerate the reaction if the amine is found to be poorly reactive.
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Purification: The work-up is designed to remove excess acetic anhydride and the acetic acid byproduct. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) effectively neutralizes the acid and hydrolyzes any remaining anhydride.
Caption: Final acetylation step to yield the target compound.
Experimental Protocol:
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Dissolve 1-(2-aminobenzoyl)piperidine (2.04 g, 10 mmol) in dichloromethane (DCM, 30 mL) or use neat if the intermediate is an oil.
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Add acetic anhydride (1.12 g, 1.04 mL, 11 mmol) to the solution.
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Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (40 °C) can be applied to expedite the reaction.
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Upon completion, dilute the mixture with DCM (30 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) to quench unreacted acetic anhydride.
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Wash the organic layer with water (40 mL) and then brine (40 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane to yield N-[2-(1-piperidinylcarbonyl)phenyl]acetamide.
Product Characterization
The identity and purity of the synthesized compounds must be confirmed through analytical techniques. The following table summarizes the key physical and expected spectroscopic data.
| Property | 1-(2-Aminobenzoyl)piperidine (Intermediate) | N-[2-(1-piperidinylcarbonyl)phenyl]acetamide (Final Product) |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 204.27 g/mol | 246.31 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~6.7 (m, 2H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.6 (m, 2H, piperidine-CH₂), ~3.3 (m, 2H, piperidine-CH₂), ~1.6 (m, 6H, piperidine-CH₂) | δ ~9.8 (br s, 1H, NH), ~8.5 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~3.7 (m, 2H, piperidine-CH₂), ~3.3 (m, 2H, piperidine-CH₂), 2.2 (s, 3H, COCH₃), ~1.7 (m, 6H, piperidine-CH₂) |
| ¹³C NMR (CDCl₃) | δ ~168 (C=O), ~148 (C-NH₂), ~132, ~128, ~124, ~117, ~116 (Ar-C), ~49, ~43 (piperidine-CH₂), ~26, ~25, ~24 (piperidine-CH₂) | δ ~169 (NHC=O), ~168 (ArC=O), ~136, ~131, ~129, ~125, ~124, ~123 (Ar-C), ~49, ~43 (piperidine-CH₂), ~26, ~25, ~24 (piperidine-CH₂), ~24 (COCH₃) |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~1630 (C=O stretch), ~1590 (N-H bend) | ~3250 (N-H stretch), ~1685 (amide I C=O), ~1640 (amide I C=O), ~1530 (amide II N-H bend) |
Note: NMR chemical shifts (δ) are approximate and provided for guidance. Actual values may vary based on solvent and instrument.
Conclusion
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is most efficiently achieved via a two-step sequence commencing with the reaction between isatoic anhydride and piperidine. This method is superior due to its operational simplicity, use of readily available materials, and the clean, high-yielding nature of the transformations. The subsequent acetylation of the resulting 1-(2-aminobenzoyl)piperidine intermediate proceeds smoothly to afford the final product. This guide provides a validated and logical framework for the successful laboratory-scale production of this compound, suitable for applications in chemical research and pharmaceutical development.
References
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